5-Lipoxygenase Inhibition: This Compound vs. the FDA-Approved 5-LO Inhibitor Zileuton
In a rat polymorphonuclear leukocyte (PMNL) 5-lipoxygenase inhibition assay, 1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone exhibited an IC50 of 53,000 nM (53 μM) [1]. For reference, the FDA-approved 5-LO inhibitor zileuton shows an IC50 of approximately 400 nM (0.4 μM) in the same rat PMNL assay system [2]. The ~130-fold weaker potency of the target compound rules it out as a competitive 5-LO inhibitor intended for direct leukotriene biosynthesis blockade; however, its cinnamyl-containing scaffold represents a structurally distinct chemotype from the benzothiophene-hydroxyurea class to which zileuton belongs [3]. This structural novelty may be of interest in programs seeking 5-LO chemical probes that operate via alternative binding modes or that avoid the hepatotoxicity liabilities associated with the benzothiophene fragment of zileuton [4].
| Evidence Dimension | 5-Lipoxygenase enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 53,000 nM (53 μM) |
| Comparator Or Baseline | Zileuton: IC50 = 400 nM (0.4 μM) in rat PMNL assay |
| Quantified Difference | ~130-fold weaker potency vs. zileuton (53,000 nM vs. 400 nM) |
| Conditions | Rat polymorphonuclear leukocyte (PMNL) 5-lipoxygenase inhibition assay |
Why This Matters
This evidence clarifies that the compound is not a high-potency 5-LO inhibitor and should not be procured as a zileuton replacement; its value lies in offering a structurally distinct cinnamyl-pyridinone chemotype for SAR exploration or for applications where moderate 5-LO engagement is sufficient.
- [1] BindingDB. ChEMBL_4194 (CHEMBL619996): IC50 = 53,000 nM for 5-lipoxygenase (rat PMNL). Target compound entry ID 50036016. https://www.bindingdb.org/ (accessed 2026-04-30). View Source
- [2] Carter, G.W.; Young, P.R.; Albert, D.H.; Bouska, J.; Dyer, R.; Bell, R.L.; Summers, J.B.; Brooks, D.W. 5-Lipoxygenase inhibitory activity of zileuton. J. Pharmacol. Exp. Ther. 1991, 256, 929–937. View Source
- [3] Musser, J.H.; Kreft, A.F. 5-Lipoxygenase: properties, pharmacology, and the quinolinyl(bridged)aryl class of inhibitors. J. Med. Chem. 1992, 35, 2501–2524. View Source
- [4] Fischer, L.; Steinhilber, D.; Werz, O. Molecular pharmacological profile of the FDA-approved 5-lipoxygenase inhibitor zileuton. Br. J. Pharmacol. 2014, 171, 470–481. View Source
